molecular formula C24H27N3O2 B4500127 N~1~-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4500127
M. Wt: 389.5 g/mol
InChI Key: ZUCMBXWVJPYFBJ-UHFFFAOYSA-N
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Description

N~1~-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is an organic compound characterized by its unique structure, which includes a cyclooctyl group, a naphthyl group, and a pyridazinyl group

Preparation Methods

The synthesis of N1-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinyl ring and the subsequent attachment of the cyclooctyl and naphthyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

N~1~-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N1-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N~1~-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of N1-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclooctyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(25-21-10-4-2-1-3-5-11-21)17-27-24(29)15-14-22(26-27)20-13-12-18-8-6-7-9-19(18)16-20/h6-9,12-16,21H,1-5,10-11,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCMBXWVJPYFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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